molecular formula C14H14O3 B14489770 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 63534-42-9

1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione

Cat. No.: B14489770
CAS No.: 63534-42-9
M. Wt: 230.26 g/mol
InChI Key: TUKDZDOHWZSJRJ-UHFFFAOYSA-N
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Description

1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a complex organic compound with a unique structure that includes a naphthoquinone core fused with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the reaction of naphthoquinone derivatives with suitable epoxidizing agents. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to achieve the epoxidation of the naphthoquinone core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione: Lacks the tert-butyl group, resulting in different reactivity and applications.

    1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione: Contains a methyl group instead of a tert-butyl group, leading to variations in its chemical behavior.

Uniqueness

1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is unique due to the presence of the tert-butyl group, which enhances its stability and alters its reactivity compared to similar compounds. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

63534-42-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1a-tert-butyl-7aH-naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C14H14O3/c1-13(2,3)14-11(16)9-7-5-4-6-8(9)10(15)12(14)17-14/h4-7,12H,1-3H3

InChI Key

TUKDZDOHWZSJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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